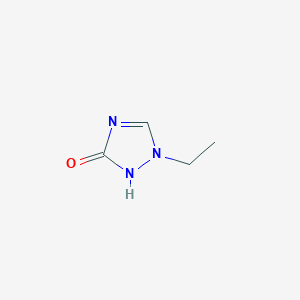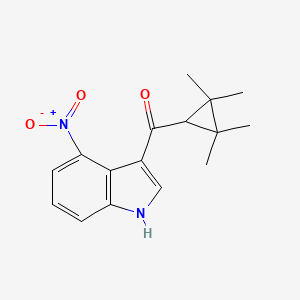
2-(3-Bromophenyl)-5,5-dimethyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromophenyl)-5,5-dimethyl-1,3-dioxane: is an organic compound characterized by a brominated phenyl group attached to a dioxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-5,5-dimethyl-1,3-dioxane typically involves the bromination of a phenyl precursor followed by cyclization to form the dioxane ring. One common method includes the reaction of 3-bromophenol with acetone in the presence of an acid catalyst to form the dioxane ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or distillation to obtain the desired product in high purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3-Bromophenyl)-5,5-dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of substituted phenyl-dioxane derivatives.
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Reduction: Formation of phenyl-dioxane without the bromine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(3-Bromophenyl)-5,5-dimethyl-1,3-dioxane is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology: This compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving brominated aromatic compounds .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties .
Wirkmechanismus
The mechanism of action of 2-(3-Bromophenyl)-5,5-dimethyl-1,3-dioxane involves its interaction with molecular targets through its brominated phenyl group. This interaction can lead to the formation of covalent bonds or non-covalent interactions with proteins, enzymes, or other biomolecules . The dioxane ring provides structural stability and influences the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
2-(3-Bromo-phenyl)-1,3-dioxane: Similar structure but lacks the dimethyl groups on the dioxane ring.
2-(4-Bromo-phenyl)-5,5-dimethyl-1,3-dioxane: Similar structure but with the bromine atom in the para position.
2-(3-Chloro-phenyl)-5,5-dimethyl-1,3-dioxane: Similar structure but with a chlorine atom instead of bromine.
Eigenschaften
Molekularformel |
C12H15BrO2 |
|---|---|
Molekulargewicht |
271.15 g/mol |
IUPAC-Name |
2-(3-bromophenyl)-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C12H15BrO2/c1-12(2)7-14-11(15-8-12)9-4-3-5-10(13)6-9/h3-6,11H,7-8H2,1-2H3 |
InChI-Schlüssel |
DLIANJNZCYTSCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(OC1)C2=CC(=CC=C2)Br)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














